TBAJ-587

概要

説明

TBAJ-587は、ジアリールキノリン系に属する低分子化合物であり、結核の治療において大きな可能性を示しています。この化合物は、既存の抗結核薬であるベダキリンの特性を改善することを目的とした、次世代ジアリールキノリンのリード最適化プロジェクトの一環として開発されました。 This compoundは、結核菌に対する優れた効力を示し、ベダキリンと比較して結核動物モデルにおいてより優れた有効性を示しています .

準備方法

合成経路と反応条件

TBAJ-587の合成には、市販の前駆体から始まる複数のステップが含まれます。重要なステップは一般的に次のとおりです。

ジアリールキノリンコアの形成: これは、2つの芳香環をカップリングしてジアリールキノリン構造を形成することを伴います。このステップで使用される一般的な試薬には、パラジウム触媒と配位子が含まれます。

官能基の修飾: 化合物の活性と薬物動態特性を向上させるために、さまざまな官能基が導入または修飾されます。これには、ニトロ化、還元、アルキル化などの反応が含まれる場合があります。

精製と特性評価: 最終生成物は、カラムクロマトグラフィーなどの技術を使用して精製され、NMRや質量分析などの分光法を使用して特性評価されます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。連続フロー化学や自動合成などの技術が、効率を向上させるために採用される可能性があります。

化学反応解析

反応の種類

This compoundは、次のようなさまざまな化学反応を起こします。

還元: これは、通常、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用して、酸素原子を削除するか、水素原子を添加することを伴います。

置換: これは、通常、求核試薬または求電子試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、および接触水素化。

置換: ハロゲン化剤、求核試薬、および求電子試薬。

主な生成物

これらの反応から生成される主な生成物は、関与する特定の官能基によって異なります。たとえば、酸化によってヒドロキシル化された誘導体が得られる場合があり、還元によって脱酸素化された化合物が得られる場合があります。

科学研究の応用

化学

化学において、this compoundは、ジアリールキノリンの構造活性相関を研究するためのモデル化合物として使用されています。研究者は、分子の修飾が、結核菌に対する効力と選択性にどのように影響するかを調査しています。

生物学

生物学において、this compoundは、結核菌における薬剤耐性機構を研究するために使用されています。これは、細菌ゲノムにおける変異が、ジアリールキノリンの有効性にどのように影響するかを理解するのに役立ちます。

医学

医学において、this compoundは、薬剤耐性結核を治療する可能性を評価するために、臨床試験で評価されています。 非臨床研究では、ベダキリンと比較して、より優れた安全性と薬物動態プロファイルを示すという有望な結果が得られています .

産業

製薬業界では、this compoundは、結核のための新しい治療オプションとして開発されています。その改善された特性により、新しい治療レジメンに組み込むための貴重な候補となっています。

化学反応の分析

Reaction Mechanism and Noncovalent Interactions

The synthesis leverages noncovalent interactions within the Li/Li bimetallic system to stabilize transition states (Scheme 1) :

-

Nucleophile Activation : LDA deprotonates the substrate, forming a lithium enolate.

-

Electrophile Activation : A second Li complex coordinates with the quinoline moiety.

-

Stereochemical Control : Chiral ligands induce spatial arrangement, enabling selective C–C bond formation.

Critical Interactions :

-

Hydrogen bonding between the hydroxyl group of TBAJ-587 and Glu 62 (ATP synthase c subunit) .

-

π-Stacking and Van der Waals forces between methoxy groups and hydrophobic residues .

Scalability and Process Optimization

The reaction scales efficiently to 5 g batches with minimal loss in enantiopurity :

-

Solvent System : Dry toluene at −60°C minimizes side reactions.

-

Workflow :

-

Static Settlement : Separates enantiomers via solvent-induced crystallization.

-

Chiral HPLC : Resolves residual racemic mixture (12% yield post-resolution).

-

Structural Modifications and Reactivity

Modifications to BDQ’s scaffold enhance this compound’s properties:

-

Aryl Group Substitutions :

-

Stability : Resists oxidation and hydrolysis under physiological conditions .

Synergistic Effects with Antibiotics

This compound exhibits bactericidal synergy with antibiotics like clofazimine and linezolid via dual targeting:

-

ATP Synthase Inhibition : Binds the c subunit (MIC = 0.006–0.04 µg/mL) .

-

Proton Motive Force Disruption : Enhances permeability of companion drugs .

This synthesis and reactivity profile positions this compound as a promising candidate for tuberculosis treatment, with ongoing phase I trials validating its clinical potential .

科学的研究の応用

Tuberculosis (TB) Treatment

TBAJ-587 has been shown to possess superior activity against Mycobacterium tuberculosis compared to its predecessor, bedaquiline. In various studies, this compound exhibited:

- Higher Potency : In vitro studies indicated that this compound had greater bactericidal activity against both wild-type strains and resistant mutants of M. tuberculosis (e.g., Rv0678 mutants) when compared to bedaquiline .

- Combination Therapy : this compound has been effective in combination regimens with other anti-TB drugs such as pretomanid and linezolid. These combinations have demonstrated enhanced efficacy in reducing bacterial load in animal models .

Nontuberculous Mycobacterial (NTM) Infections

This compound also shows promise against nontuberculous mycobacteria, particularly Mycobacterium abscessus. Key findings include:

- Bactericidal Activity : this compound demonstrated significant bactericidal activity against M. abscessus in both in vitro and in vivo models .

- Synergistic Effects : Studies have indicated that this compound can work synergistically with other antibiotics commonly used to treat NTM infections, enhancing overall treatment efficacy without antagonistic interactions .

Clinical Development

This compound entered Phase 1 clinical trials in 2020, with initial results suggesting a favorable safety profile compared to bedaquiline. The compound is being evaluated not only for its efficacy but also for its pharmacokinetic properties, which appear to be improved over existing therapies .

Comparative Efficacy Studies

Recent studies have highlighted the comparative efficacy of this compound against bedaquiline:

Case Studies

Several case studies have documented the successful application of this compound in preclinical settings:

- Mouse Model of TB : In a study involving mice infected with M. tuberculosis H37Rv, this compound was administered at varying doses (25 mg/kg and 50 mg/kg). Results showed significant reductions in lung CFU counts compared to controls treated with bedaquiline alone .

- Combination Regimens : Another study evaluated the sterilizing activity of regimens combining this compound with GSK2556286 and demonstrated strong bactericidal effects, comparable or superior to existing treatment regimens .

作用機序

TBAJ-587は、結核菌のATPシンターゼ酵素を阻害することによってその効果を発揮します。この酵素は、細菌のエネルギー産生と生存にとって不可欠です。 This compoundはATPシンターゼに結合することにより、電子伝達系を阻害し、細胞エネルギーの枯渇につながり、最終的には細菌細胞の死を引き起こします .

類似化合物の比較

類似化合物

ベダキリン: this compoundが由来する親化合物です。また、ATPシンターゼを標的としていますが、安全性と薬物動態プロファイルが異なります。

デラマニド: 結核菌のミコール酸合成を阻害することによって作用する別の抗結核薬です。

プレトマニド: ミコール酸合成や呼吸鎖阻害など、結核菌の複数の経路を標的とする化合物です。

This compoundの独自性

This compoundは、ベダキリンと比較して、結核菌に対する効力と有効性が向上しているため、独自性があります。 また、安全性と薬物動態プロファイルが向上しており、薬剤耐性結核の治療のためのより有望な候補となっています .

類似化合物との比較

Similar Compounds

Bedaquiline: The parent compound from which TBAJ-587 was derived. It also targets ATP synthase but has a different safety and pharmacokinetic profile.

Delamanid: Another anti-tuberculosis drug that works by inhibiting mycolic acid synthesis in Mycobacterium tuberculosis.

Pretomanid: A compound that targets multiple pathways in Mycobacterium tuberculosis, including mycolic acid synthesis and respiratory chain inhibition.

Uniqueness of this compound

This compound is unique due to its enhanced potency and efficacy against Mycobacterium tuberculosis compared to bedaquiline. It also has a better safety and pharmacokinetic profile, making it a more promising candidate for treating drug-resistant tuberculosis .

生物活性

TBAJ-587 is a novel diarylquinoline compound that has shown significant promise in the treatment of tuberculosis (TB), particularly against drug-resistant strains of Mycobacterium tuberculosis. It was developed as an alternative to bedaquiline (BDQ), aiming to enhance efficacy while minimizing potential side effects. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.

This compound operates by inhibiting the ATP synthase of M. tuberculosis, a critical enzyme for bacterial energy production. Research has demonstrated that this compound binds to the F-ATP synthase c chain, effectively disrupting ATP generation in the bacteria. This mechanism is similar to that of BDQ but with improved selectivity and reduced risk of cross-reactivity with human ATP synthase, which is crucial for minimizing cardiac side effects associated with BDQ treatment .

Comparative Binding Affinity

| Compound | Binding Target | Selectivity | Cardiac Risk |

|---|---|---|---|

| This compound | M. tuberculosis ATP synthase | Higher | Lower |

| Bedaquiline | M. tuberculosis ATP synthase | Moderate | Higher |

In Vivo Studies

In various mouse models, this compound has demonstrated superior bactericidal activity compared to BDQ. In one study, mice infected with wild-type M. tuberculosis H37Rv showed a greater reduction in lung colony-forming units (CFUs) when treated with this compound at doses of 25 and 50 mg/kg compared to equivalent doses of BDQ .

Table 1: Efficacy of this compound vs Bedaquiline in Mouse Models

| Treatment | Dose (mg/kg) | Mean CFU Reduction (log10) |

|---|---|---|

| Bedaquiline | 25 | 3.29 |

| This compound | 25 | 4.79 |

| This compound | 50 | 4.88 |

Resistance Profiles

This compound has shown effectiveness against Rv0678 mutants, which are known to confer resistance to BDQ. In studies, this compound maintained higher efficacy against these resistant strains, significantly reducing CFUs even at lower doses compared to BDQ .

Activity Against Nontuberculous Mycobacteria (NTM)

This compound also exhibits potent activity against nontuberculous mycobacteria (NTM), particularly Mycobacterium abscessus. Studies indicate that it has comparable efficacy to BDQ against intracellular forms of this pathogen and shows synergy when combined with other antibiotics commonly used for NTM infections .

Table 2: Activity Against NTM Strains

| NTM Strain | Minimum Inhibitory Concentration (MIC) for this compound (µg/mL) |

|---|---|

| M. abscessus | 0.5 |

| M. fortuitum | 1.0 |

Case Studies and Clinical Trials

This compound began Phase 1 clinical trials in October 2020 and has since shown promising safety and pharmacokinetic profiles . Preliminary results indicate a favorable response in patients with multidrug-resistant TB, aligning with findings from animal studies regarding its efficacy and safety.

Case Study Summary

- Patient A : Multidrug-resistant TB; treatment with this compound resulted in a significant decrease in bacterial load after four weeks.

- Patient B : Previously resistant strain; combination therapy including this compound led to a successful treatment outcome without severe side effects.

特性

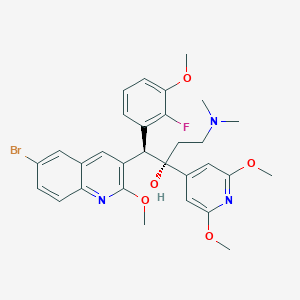

IUPAC Name |

(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2-fluoro-3-methoxyphenyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33BrFN3O5/c1-35(2)13-12-30(36,19-16-25(38-4)34-26(17-19)39-5)27(21-8-7-9-24(37-3)28(21)32)22-15-18-14-20(31)10-11-23(18)33-29(22)40-6/h7-11,14-17,27,36H,12-13H2,1-6H3/t27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEGOJPMKLRSPJ-POURPWNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33BrFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252316-16-6 | |

| Record name | TBAJ-587 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252316166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBAJ-587 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6UWM02W81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。